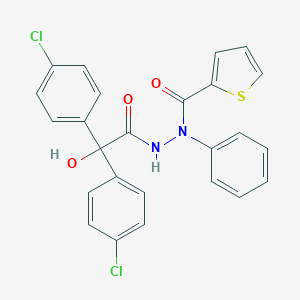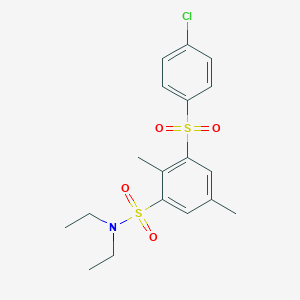
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as BBT, is a novel compound that has gained considerable attention in the scientific community due to its potential applications in various fields. BBT is a hydrazone derivative of 5,6-diphenyl-1,2,4-triazine-3-amine, which is synthesized by the reaction of 4-butoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine.
作用機序
The mechanism of action of 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer and neurodegenerative disorders.
実験室実験の利点と制限
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. In addition, this compound has been shown to exhibit potent anticancer and antimicrobial activities, making it a potential candidate for drug development. However, there are some limitations to the use of this compound in lab experiments. For example, this compound has low solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the study of 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis and characterization of novel this compound derivatives may lead to the discovery of more potent and selective compounds.
合成法
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is synthesized by the reaction of 4-butoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or column chromatography. The yield of this compound is typically around 70-80%.
科学的研究の応用
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to possess anticancer, antiviral, and antimicrobial activities. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C26H25N5O |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
N-[(E)-(4-butoxyphenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C26H25N5O/c1-2-3-18-32-23-16-14-20(15-17-23)19-27-30-26-28-24(21-10-6-4-7-11-21)25(29-31-26)22-12-8-5-9-13-22/h4-17,19H,2-3,18H2,1H3,(H,28,30,31)/b27-19+ |
InChIキー |
FEYDJLYIRWSIGJ-ZXVVBBHZSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
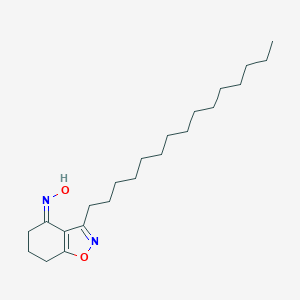
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
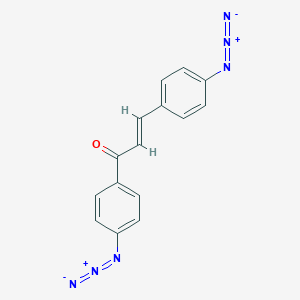
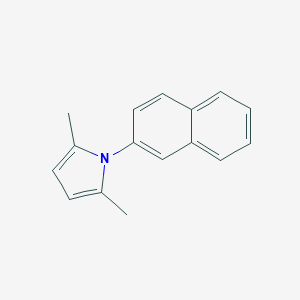
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
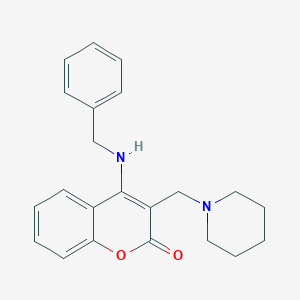
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
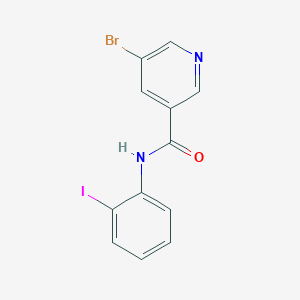
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)
